
4,5-Dibromo-2-(4-nitrophenoxy)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-2-(4-nitrophenoxy)anisole is a chemical compound with the molecular formula C13H9Br2NO4 and a molecular weight of 403.02 g/mol . It is characterized by the presence of bromine, nitro, and anisole functional groups, making it a compound of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-(4-nitrophenoxy)anisole typically involves multiple steps, including nitration, bromination, and etherification reactions. One common synthetic route starts with the nitration of anisole to introduce the nitro group, followed by bromination to add the bromine atoms at the desired positions. The final step involves the etherification of the brominated nitro compound with phenol to form the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-(4-nitrophenoxy)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions typically produce amine derivatives .
Scientific Research Applications
4,5-Dibromo-2-(4-nitrophenoxy)anisole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-(4-nitrophenoxy)anisole involves its interaction with molecular targets and pathways. The nitro and bromine groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate in reduction and oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoanisole: Similar in structure but lacks the nitro group.
4,5-Dibromo-2-methoxy-N-methylaniline: Similar in structure but has a methoxy group instead of the nitrophenoxy group.
Uniqueness
4,5-Dibromo-2-(4-nitrophenoxy)anisole is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and properties compared to similar compounds. This makes it a valuable compound for specific chemical reactions and applications .
Properties
CAS No. |
84604-86-4 |
|---|---|
Molecular Formula |
C13H9Br2NO4 |
Molecular Weight |
403.02 g/mol |
IUPAC Name |
1,2-dibromo-4-methoxy-5-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H9Br2NO4/c1-19-12-6-10(14)11(15)7-13(12)20-9-4-2-8(3-5-9)16(17)18/h2-7H,1H3 |
InChI Key |
RJPFFSWADWMPCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC2=CC=C(C=C2)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




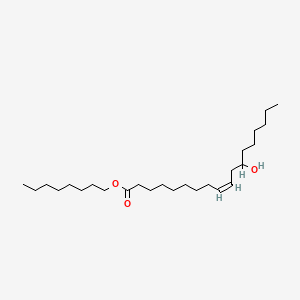
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-(phenylMethyl)-](/img/structure/B12642919.png)

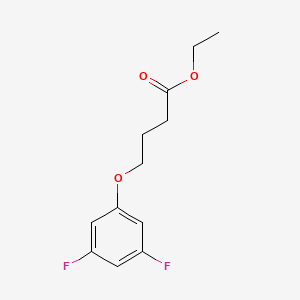
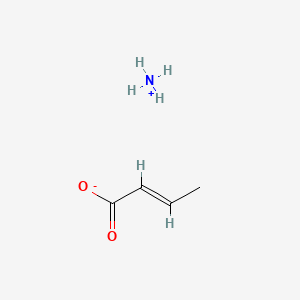
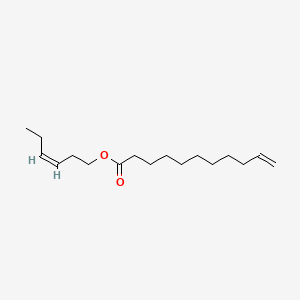

![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)
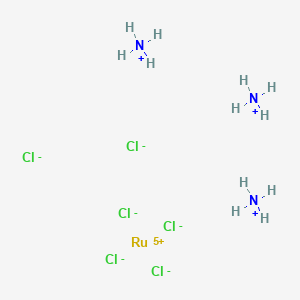
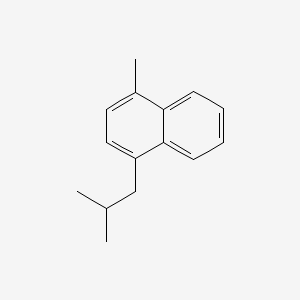

![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)
